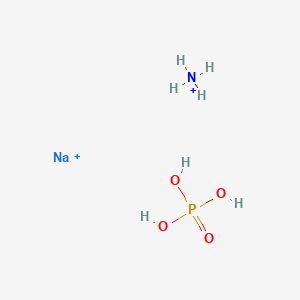

Phosphoric acid, ammonium sodium salt

Description

Nomenclature and Common Designations in Scientific Literature

Phosphoric acid, ammonium (B1175870) sodium salt is identified in scientific literature through a variety of names and chemical identifiers. The most common designation for its hydrated form is sodium ammonium hydrogen phosphate (B84403) tetrahydrate. The nomenclature can vary depending on the context, with historical, industrial, and systematic chemical naming conventions all in use. Below are tables detailing the various designations for this compound.

Systematic and Common Names

| Name Type | Designation |

| IUPAC Name | Sodium ammonium hydrogen phosphate |

| Common Name | Microcosmic salt |

| Synonym | Salt of phosphorus |

| Synonym | Ammonium sodium phosphate |

| Synonym | Sodium ammonium biphosphate |

Chemical Identifiers

| Identifier | Anhydrous Form (NaNH₄HPO₄) | Tetrahydrate Form (NaNH₄HPO₄·4H₂O) |

| CAS Number | 13011-54-6 | 7783-13-3 |

| Molecular Formula | H₅NNaO₄P | H₁₃NNaO₈P |

| Molecular Weight | 137.01 g/mol | 209.07 g/mol |

Historical Context and Early Scientific Investigations of Microcosmic Salt

The history of phosphoric acid, ammonium sodium salt is intrinsically linked to the early days of chemistry and alchemy. The common name, "microcosmic salt," is derived from its discovery in human urine, with "microcosm" being a term for the human body. nih.govresearchgate.net The alchemists also referred to it as "salt of phosphorus." nih.gov

One of the most significant historical milestones associated with this compound is its role in the first isolation of the element phosphorus. In 1669, the German alchemist Hennig Brandt, in his quest for the philosopher's stone, heated the residue from evaporated urine, which contained microcosmic salt. asbe.org This process led to the production of a white, waxy substance that glowed in the dark, which he named phosphorus, meaning "light-bearer."

Beyond its role in the discovery of a fundamental element, microcosmic salt became an essential tool in early analytical chemistry. When heated, it decomposes, losing water and ammonia (B1221849) to form a clear, glassy bead of sodium metaphosphate (NaPO₃) on a platinum wire loop. nih.govresearchgate.net This bead has the ability to dissolve various metallic oxides, producing characteristically colored glasses. This qualitative analytical technique, known as the microcosmic salt bead test, was a valuable method for identifying metals in samples long before the advent of modern spectroscopic techniques. aakash.ac.innih.govchempedia.info

Contemporary Relevance and Broad Interdisciplinary Research Landscape

In the modern scientific era, this compound continues to be a versatile and relevant compound, finding applications in a wide array of research fields. Its utility stems from its chemical properties as a source of nitrogen and phosphorus, its buffering capacity, and its role as a precursor in material synthesis.

Biotechnology and Microbiology:

A significant area of contemporary research involves the use of sodium ammonium phosphate as a key nutrient in microbial fermentation processes. It serves as a limiting nitrogen and phosphorus source for the cultivation of various bacteria to produce valuable bioproducts. nih.gov For instance, in the burgeoning field of biodegradable plastics, this salt is utilized in the culture media for bacteria such as Pseudomonas putida to synthesize polyhydroxyalkanoates (PHAs). researchgate.net The controlled supply of nitrogen from sodium ammonium phosphate is crucial for inducing the accumulation of these biopolymers within the bacterial cells. researchgate.netnih.gov

Furthermore, its application in industrial fermentation aligns with the principles of a circular economy. Research has demonstrated its use in recycling and reusing electrolyte residues from amino acid production, where it is recovered and repurposed as a nutrient for subsequent fermentation cycles. mdpi.com

Food Science and Technology:

In the food industry, related ammonium phosphates serve important functions as food additives. They act as leavening agents in baked goods, contributing to the desired texture and volume. fosfa.czmade-in-china.comijcmas.com Additionally, their buffering capacity allows for the regulation of pH in various food products, which is critical for maintaining stability, flavor, and preventing microbial growth. asbe.orgfosfa.cz Research into the effects of different ammonium salts, including diammonium hydrogen phosphate, on the quality of baked bread has shown impacts on color, flavor, and the formation of functional compounds through the Maillard reaction. nih.gov

Analytical Chemistry:

While modern analytical instrumentation has largely superseded classical qualitative methods, the microcosmic salt bead test remains a topic of academic interest and a demonstrative tool in chemical education. aakash.ac.inchempedia.info It serves as a practical example of how chemical reactions and the characteristic properties of elements can be used for identification.

Materials Science:

The thermal decomposition of sodium ammonium phosphate to form sodium metaphosphate glass is a principle that finds application in materials science. nih.govresearchgate.net Phosphate glasses are a unique class of materials with properties such as low melting points and high thermal expansion coefficients. nih.gov Research in this area explores the synthesis and characterization of various phosphate-based glasses for a range of applications. The formation of sodium metaphosphate from microcosmic salt is a foundational concept in the synthesis of these materials. researchgate.netosti.govresearchgate.net

Properties

CAS No. |

31745-32-1 |

|---|---|

Molecular Formula |

H7NNaO4P+2 |

Molecular Weight |

139.02 g/mol |

IUPAC Name |

azanium;sodium;phosphoric acid |

InChI |

InChI=1S/H3N.Na.H3O4P/c;;1-5(2,3)4/h1H3;;(H3,1,2,3,4)/q;+1;/p+1 |

InChI Key |

CUXQLKLUPGTTKL-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].OP(=O)(O)O.[Na+] |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Preparative Techniques

Mechanistic Understanding of Compound Formation via Neutralization Reactions

The formation of sodium ammonium (B1175870) hydrogen phosphate (B84403) is fundamentally an acid-base neutralization process involving the equilibration of sodium, ammonium, and phosphate ions in an aqueous solution. sapub.org Several reaction pathways can be employed to achieve the synthesis of this double salt.

One common industrial method involves the reaction of an ammonium phosphate, such as diammonium phosphate ((NH₄)₂HPO₄), with sodium chloride (NaCl) in an aqueous medium. google.comwipo.int The underlying mechanism is an ionic metathesis reaction where the constituent ions rearrange to form the less soluble sodium ammonium phosphate, which can then be precipitated, and the more soluble ammonium chloride, which remains in the mother liquor.

(NH₄)₂HPO₄ + NaCl ⇌ NaNH₄HPO₄ + NH₄Cl

Alternatively, the compound can be synthesized by the direct neutralization of phosphoric acid (H₃PO₄). In this approach, phosphoric acid is reacted with ammonia (B1221849) (NH₃) or ammonium hydroxide (B78521) (NH₄OH) and a sodium-containing base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). google.com The reaction proceeds through the stepwise neutralization of the polyprotic phosphoric acid, with the final pH and reactant stoichiometry determining the equilibrium that favors the formation of the desired double salt. sapub.orggoogle.com

H₃PO₄ + NaOH + 2NH₃ → NaNH₄HPO₄ + NH₄⁺ + H₂O

The choice of reactants and the sequence of addition can influence the reaction kinetics and the impurity profile of the final product.

Controlled Crystallization and Purification Strategies

Crystallization is a critical step for isolating and purifying sodium ammonium phosphate, yielding the common tetrahydrate form (NaNH₄HPO₄·4H₂O). Cooling crystallization is the most prevalent technique. wipo.int

The process typically involves cooling a saturated or supersaturated solution of the salt to induce precipitation. The temperature range for crystallization is broad, generally between -10°C and 40°C. google.comwipo.int However, for achieving high purity and good yield, lower temperatures, preferably between -10°C and 25°C, are often employed. google.comgoogle.com The rate of cooling is a key parameter that can influence the crystal size and morphology; slow, controlled cooling generally promotes the formation of larger, more well-defined crystals. researchgate.net

Following crystallization, the solid product is separated from the mother liquor. This is accomplished through standard laboratory and industrial techniques such as:

Filtration: Often performed under vacuum to efficiently remove the bulk of the liquid. wipo.int

Centrifugation: Used to spin the slurry at high speeds, separating the dense crystals from the liquid phase. wipo.int

After separation, the crystals may be washed with a cold solvent, such as ice-cold water or ethanol, to remove any remaining mother liquor and soluble impurities. google.com The final step is drying the purified crystals, which is typically done in a dryer at a controlled temperature to remove residual moisture without decomposing the hydrate (B1144303). wipo.int

Synthesis from Refined Extraction Phosphoric Acid Sources

In industrial settings, "wet-process" or extraction phosphoric acid is a common and cost-effective starting material. However, this acid contains a significant level of impurities derived from the original phosphate ore, including iron, aluminum, magnesium, fluorine, and sulfate (B86663) compounds. google.comscispace.com Synthesizing high-purity sodium ammonium phosphate from this source requires dedicated purification steps. google.com

Precursor Purification Techniques in Industrial and Laboratory Settings

To obtain a pure final product, the crude wet-process phosphoric acid must be purified before the main synthesis reaction. A primary technique involves partial neutralization and precipitation.

Ammoniation and pH Adjustment: A common method is to add ammonia to the wet-process acid to raise the pH to a range of 3.5 to 6.0. google.com In this pH range, many metallic impurities like iron and aluminum, along with some fluorine compounds, form insoluble precipitates. google.com These solids can then be removed from the acid solution by filtration, yielding a clarified ammonium phosphate solution. google.com

Precipitation with Other Reagents: Other chemical agents can be used to target specific impurities. For instance, sodium carbonate and sodium metasilicate (B1246114) can be employed to precipitate various contaminants. researchcommons.orgdntb.gov.ua

Solvent Extraction: Advanced techniques such as solvent extraction offer another route for purification. This involves using an organic solvent, sometimes containing an amine extractant, which can selectively remove phosphoric acid from the aqueous phase, leaving many of the ionic impurities behind. uct.ac.zaresearchgate.net

Impact of Pre-neutralization and Drying Parameters on Product Characteristics

After the initial purification of the phosphoric acid, a pre-neutralization step is often performed. This involves reacting the purified ammonium phosphate solution with a sodium source, such as sodium carbonate, to achieve a specific molar ratio of sodium to phosphorus. researchcommons.org

Drying conditions have a critical impact on the final product's characteristics, particularly its hydration state. For the synthesis of sodium ammonium hydrogen phosphate tetrahydrate, drying must be conducted at a relatively low temperature. Research has shown that drying at 50°C allows for the formation of the desired tetrahydrate product. researchcommons.org In contrast, employing a higher drying temperature of 100°C can lead to the loss of water and ammonia, resulting in the formation of a different compound, sodium dihydrogen phosphate monohydrate. researchcommons.orgdntb.gov.ua This demonstrates the thermal sensitivity of the final product and the necessity of precise temperature control during the final processing stages.

Optimization of Reaction Conditions for Research-Grade Purity

Achieving research-grade purity requires meticulous control over all reaction and crystallization parameters to maximize product yield and minimize impurities. Key factors that must be optimized include reactant ratios, pH, temperature, and reaction time. researchgate.netache-pub.org.rsnih.gov

| Parameter | Optimized Range/Condition | Rationale |

| Na/P Molar Ratio | 0.8–1.2 (0.9–1.1 is more preferable) | Ensures complete reaction without introducing excess sodium salts that could co-precipitate. google.com |

| pH | 7–12 | A higher pH range (alkaline) is reported to enhance the efficiency and yield of the crystallization step. google.com |

| Reaction Temperature | 10°C to boiling point | Moderate temperatures are often sufficient as the reaction generates some heat. High temperatures can lead to ammonia loss. google.com |

| Crystallization Temp. | -10°C to 25°C | Lower temperatures maximize the yield by reducing the solubility of the product in the mother liquor. google.comgoogle.com |

| Reaction Time | 10 minutes to 1 hour | The ionic reaction is typically rapid, and prolonged reaction times are often unnecessary. google.com |

By carefully controlling these variables, it is possible to produce sodium ammonium phosphate with high purity, suitable for laboratory and research applications. The process involves dissolving high-purity precursors, filtering any insoluble materials, reacting them under optimized stoichiometric and pH conditions, and finally, executing a controlled cooling crystallization to isolate the pure product. google.comgoogle.com

Structural Elucidation and Crystallographic Investigations

Detailed Analysis of the Double Salt Crystalline Structure

The mineral form of sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate, known as stercorite, has been a primary subject for detailed crystallographic analysis. Early investigations laid the groundwork for a more definitive structural determination. A comprehensive study using single-crystal X-ray diffraction has revealed that NaNH₄HPO₄·4H₂O crystallizes in the triclinic system, belonging to the space group P1. libretexts.org This assignment indicates a low-symmetry structure.

The crystal structure is characterized by a complex network of phosphate tetrahedra, sodium and ammonium ions, and water molecules, all held together by an extensive system of hydrogen bonds. The phosphate group (HPO₄²⁻) acts as a central building block, connecting the cations and water molecules. The sodium ion is coordinated by oxygen atoms from both the phosphate groups and the water molecules. Similarly, the ammonium ion (NH₄⁺) is also integrated into the crystal lattice, participating in hydrogen bonding with surrounding oxygen atoms. The intricate arrangement of these components results in a stable, three-dimensional framework.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 10.636(2) Å |

| b | 6.9187(14) Å |

| c | 6.4359(13) Å |

| α | 90.46(3)° |

| β | 97.87(3)° |

| γ | 109.20(3)° |

| Z | 2 |

Investigation of Hydrate (B1144303) Forms and Their Influence on Crystal Architecture

These water molecules act as bridges, connecting the phosphate anions, sodium cations, and ammonium cations. researchgate.netpnnl.gov This extensive hydrogen bonding is responsible for the stability of the crystalline structure. researchgate.net The orientation and coordination of these water molecules are highly specific, ensuring an efficient packing arrangement. The influence of these hydrate forms is so significant that their removal, typically by heating, leads to a collapse of the original crystal structure and the formation of an amorphous or different crystalline phase. The study of how water molecules are incorporated into the crystal lattice is essential for understanding the stability and properties of this and other hydrated salts. youtube.com

Advanced Diffraction Techniques for Unit Cell Parameter Determination

While conventional X-ray diffraction is a powerful tool for determining crystal structures, advanced diffraction techniques can provide even more detailed information, particularly regarding the lighter elements in a compound. libretexts.org For sodium ammonium hydrogen phosphate, with its hydrogen-rich ammonium ions and water molecules, neutron diffraction would be an especially valuable technique. nih.gov

X-rays are scattered by the electron cloud of an atom, making it difficult to accurately locate hydrogen atoms, which have only one electron. In contrast, neutrons are scattered by the atomic nucleus, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier elements. nih.gov A neutron diffraction study of NaNH₄HPO₄·4H₂O would, therefore, allow for the precise determination of the positions of all hydrogen atoms. This would provide a much more detailed picture of the hydrogen-bonding network, including bond lengths and angles, and a better understanding of the orientation and potential rotational dynamics of the ammonium ion. rwth-aachen.deresearchgate.net Powder X-ray diffraction (PXRD) is also a valuable tool for the quantitative phase analysis of ammonium phosphates. cambridge.org

Computational Modeling and Theoretical Prediction of Crystal Lattice Properties

In conjunction with experimental techniques, computational modeling provides a powerful approach to understanding and predicting the properties of crystalline materials. materialsproject.org For sodium ammonium hydrogen phosphate, theoretical methods can be employed to predict its crystal lattice properties.

One of the key properties that can be calculated is the lattice energy, which is the energy required to separate the ions from the crystal lattice into a gaseous state. libretexts.orglumenlearning.com The Born-Haber cycle is a thermochemical cycle that can be used to calculate the lattice energy by relating it to other experimentally determinable quantities such as the enthalpy of formation, ionization energies, electron affinities, and bond dissociation energies. youtube.comlibretexts.orgyoutube.com

More advanced computational methods, such as those based on density functional theory (DFT), can be used to predict not only the lattice energy but also the optimal crystal structure, unit cell parameters, and even vibrational properties of the compound. researchgate.net These theoretical calculations can complement experimental data by providing insights into the nature of the chemical bonding and intermolecular interactions within the crystal. geologyscience.ru While specific computational studies on NaNH₄HPO₄·4H₂O are not abundant in the literature, the methodologies developed for other hydrated salts can be readily applied to gain a deeper understanding of its crystal lattice properties. acs.org

Contributions to Biological Systems and Biochemical Research

Mechanisms of Involvement in Cellular Bioenergetics and Adenosine (B11128) Triphosphate (ATP) Synthesis

Phosphorus is a key element in the bioenergetics of all living organisms, primarily through the molecule adenosine triphosphate (ATP), which is often called the universal energy currency of the cell. nih.gov The phosphate (B84403) group, as supplied by compounds like phosphoric acid, ammonium (B1175870) sodium salt, is a critical reactant in the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi).

The process of ATP synthesis, or phosphorylation, involves the formation of a high-energy phosphoanhydride bond between ADP and a phosphate group. This reaction is driven by energy derived from cellular respiration or photosynthesis. The FOF1-ATP synthase enzyme complex plays a crucial role in catalyzing this reaction, where an oxygen atom from the β-phosphate group of ADP forms a covalent bond with the phosphorus atom of an inorganic phosphate. nih.gov While various phosphorylating agents have been studied in prebiotic chemistry contexts, the fundamental components remain ADP and a phosphate source. nih.gov The energy stored in the phosphate bonds of ATP is then released through hydrolysis to power numerous cellular activities.

| Process | Description | Role of Phosphate |

| Phosphorylation | The addition of a phosphate group to a molecule. In bioenergetics, this primarily refers to the synthesis of ATP from ADP and inorganic phosphate (Pi). | Phosphate is the key substrate added to ADP to form ATP. |

| ATP Hydrolysis | The breaking of a high-energy phosphoanhydride bond in ATP, releasing energy and forming ADP and Pi. | Phosphate is released, and the energy from its bond breakage powers cellular functions. |

| Cellular Respiration | A set of metabolic reactions and processes that take place in the cells of organisms to convert chemical energy into ATP. | Generates the energy gradient required to drive the phosphorylation of ADP. |

Research on pH Homeostasis and Buffering in Biological Fluids

The phosphate buffer system is a vital mechanism for maintaining pH homeostasis within a narrow range in both intracellular and extracellular fluids. researchgate.net This system consists of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, monohydrogen phosphate (HPO₄²⁻). libretexts.org Phosphoric acid, ammonium sodium salt can contribute to this buffer system by providing phosphate ions that exist in equilibrium between these two forms.

The effectiveness of the phosphate buffer is due to its pKa of approximately 7.2, which is close to the physiological pH of most biological systems. nih.gov This allows it to effectively resist changes in pH that could otherwise lead to metabolic acidosis or alkalosis. researchgate.net When excess acid (H⁺) is added to the system, it is neutralized by the weak base component (HPO₄²⁻). Conversely, when excess base (OH⁻) is introduced, it is neutralized by the weak acid component (H₂PO₄⁻). libretexts.org While the bicarbonate-carbonic acid buffer is the primary buffer in blood plasma, the phosphate buffer system is particularly important in intracellular fluids and in the kidneys, where it aids in the excretion of hydrogen ions. libretexts.orglibretexts.org

Phosphate Buffer System Reactions

| Reaction with Acid | Reaction with Base |

|---|

Exploratory Studies in Antimicrobial and Antiviral Research as a Test Compound

The constituent ions of this compound have been investigated in the context of antimicrobial and antiviral research, although studies on the specific double salt are limited.

Inorganic acids, including phosphoric acid, are known to be effective against viruses that are sensitive to low pH environments. nih.gov The antiviral mechanism often involves the denaturation of viral proteins or interference with the viral fusion process. For instance, some studies have explored the use of various salts and acids in inhibiting viral infections. One study noted that ferric ammonium citrate (B86180) could prevent the infection of several viruses, including Influenza A, by blocking the endosomal release of the virus. nih.gov While this involves a different salt, it highlights the potential for ammonium-containing compounds to be explored for antiviral properties. The potential of this compound as a test compound would likely be based on its ability to alter pH and the specific activities of its constituent ions.

Application in Microbial Cultivation for Biopolymer Biosynthesis

Microbial cultivation for the production of biopolymers requires a carefully balanced growth medium that provides all necessary nutrients. This compound can serve as an excellent source of two critical macronutrients: phosphorus and nitrogen.

Phosphorus: Essential for the synthesis of nucleic acids, phospholipids (B1166683) (for cell membranes), and ATP, as previously discussed.

Nitrogen: A fundamental component of amino acids (the building blocks of proteins) and nucleic acids. The ammonium ion is a readily available source of nitrogen for many microorganisms.

Biopolymers such as polyaspartic acid, a biodegradable polymer, are synthesized by microorganisms or through enzymatic processes. wikipedia.org The production of such polymers is dependent on robust microbial growth, which in turn relies on the availability of essential nutrients like phosphate and a usable nitrogen source. Therefore, a compound like this compound could be a valuable component in the formulation of culture media designed for the industrial biosynthesis of various biopolymers.

| Nutrient Provided | Biological Role in Microbes | Relevance to Biopolymer Synthesis |

| Phosphate (PO₄³⁻) | DNA/RNA synthesis, ATP production, cell membrane structure. | Supports overall cell health, energy metabolism, and proliferation required for synthesis. |

| Ammonium (NH₄⁺) | Synthesis of amino acids, proteins, and nucleic acids. | Provides the nitrogen backbone for protein-based biopolymers and enzymes that catalyze synthesis. |

| Sodium (Na⁺) | Ion transport, osmotic balance. | Maintains cellular homeostasis and optimal conditions for microbial growth. |

Optimization of Nutrient Media for Polyhydroxyalkanoate (PHA) Production

This compound is a key component in formulating nutrient media for the production of polyhydroxyalkanoates (PHAs), which are biodegradable plastics synthesized by various microorganisms. The concentration of this salt in the growth medium is a critical factor that is meticulously optimized to maximize both microbial biomass and PHA yield.

Research has demonstrated that this compound acts as a limiting factor for nitrogen, a condition that often triggers the accumulation of PHAs in bacteria. For instance, in the cultivation of Pseudomonas oleovorans, a known producer of medium-chain-length PHAs, the concentration of sodium ammonium phosphate directly influences the final biomass and the quantity of PHA produced. An optimization study revealed that as the concentration of sodium ammonium phosphate increases, both biomass and PHA yields show a corresponding increase up to an optimal point. The highest biomass concentration was observed at 4 g/L of the salt, while the peak PHA concentration was achieved at 8 g/L. mdpi.com

Similarly, studies with Pseudomonas putida CA-3 have utilized sodium ammonium phosphate as the sole nitrogen source to induce PHA accumulation from various carbon sources like styrene (B11656) and phenylacetic acid. nih.govnih.gov PHA synthesis is initiated when the nitrogen concentration in the medium becomes limited, highlighting the salt's role in controlling the metabolic switch from cell growth to biopolymer storage. nih.govnih.gov The precise control over the concentration of this compound is, therefore, a fundamental strategy in designing efficient PHA production processes.

The following table summarizes the findings from a study on the optimization of the propagation medium for Pseudomonas oleovorans, illustrating the effect of sodium ammonium phosphate concentration on biomass and PHA production.

| Sodium Ammonium Phosphate Concentration (g/L) | Biomass Concentration (g/L) | PHA Concentration (g/L) |

| 2 | ~1.05 | ~0.22 |

| 4 | ~1.13 | ~0.25 |

| 6 | ~1.10 | ~0.28 |

| 8 | ~1.08 | ~0.30 |

| 10 | ~1.00 | ~0.27 |

Data sourced from an optimization study on Pseudomonas oleovorans. mdpi.com

Regulating Carbon-to-Nitrogen and Carbon-to-Phosphorus Ratios in Fermentation Processes

The regulation of elemental ratios, particularly the carbon-to-nitrogen (C/N) and carbon-to-phosphorus (C/P) ratios, is paramount in microbial fermentation to direct the metabolic flux towards the synthesis of a desired product. This compound is instrumental in this regulation as it provides both nitrogen and phosphorus from a single source.

In the context of PHA production, the C/N ratio is a critical determinant of the final yield. Research on Pseudomonas putida CA-3 has shown that by keeping the carbon source concentration constant and varying the concentration of sodium ammonium phosphate, different C/N ratios can be established, which in turn significantly affects PHA accumulation. nih.govnih.gov For different carbon sources, optimal C/N ratios were identified to maximize the conversion of carbon to PHA. For example, when using styrene as the carbon source, a C/N ratio of 28:1 resulted in the maximum PHA yield. nih.govnih.gov Increasing the nitrogen concentration beyond this optimum (i.e., lowering the C/N ratio) led to lower PHA content per cell. nih.govnih.gov

The role of ammonium phosphates in controlling C/N ratios extends to other fermentation processes as well. In the production of the amino acid L-arginine by a genetically modified strain of Escherichia coli, ammonium phosphate dibasic was one of the most effective nitrogen sources. mdpi.com A study demonstrated that the C/N molar ratio was a key parameter, with an optimal ratio of 6 leading to the highest L-arginine production while minimizing nitrogen waste. mdpi.com This highlights the importance of using nitrogen and phosphorus sources like ammonium sodium phosphate to achieve a well-balanced equilibrium between carbon and nitrogen metabolism, thereby optimizing product formation. mdpi.com

The following table presents data on the optimal C:N ratios for maximum PHA yield from different carbon sources using Pseudomonas putida CA-3, with sodium ammonium phosphate as the nitrogen source.

| Carbon Source | Optimal C:N Ratio for Maximum PHA Yield |

| Styrene | 28:1 |

| Phenylacetic Acid | 21:1 |

| Glucose | 18:1 |

Data sourced from a study on PHA accumulation by Pseudomonas putida CA-3. nih.gov

Advancements in Materials Science and Environmental Chemistry Research

Development of High Purity, Submicron, and Nanopowder Forms for Material Fabrication

The synthesis of high-purity phosphoric acid, ammonium (B1175870) sodium salt, also known as sodium ammonium phosphate (B84403) (SAP), has been a subject of research, particularly focusing on its production from less pure starting materials. A significant advancement involves processes that utilize impure fertilizer-grade diammonium phosphate as a reactant. google.comgoogle.com One method describes reacting ammonium phosphate with sodium chloride in an aqueous medium to produce substantially pure sodium ammonium phosphate. google.comgoogle.com This process can be further enhanced by crystallizing the resulting SAP to improve its purity, with crystallization temperatures ranging from -10°C to 40°C. google.com

The goal of these methods is to produce technical grade SAP that is suitable for subsequent conversion into various sodium phosphates, such as orthophosphates, polyphosphates, and pyrophosphates. google.comgoogle.com The purity of the final product is critical, with target impurity levels for elements like chlorides being less than 1%, and preferably below 0.5%. google.com

Further research has focused on the synthesis of sodium ammonium hydrogen phosphate from purified extraction phosphoric acid. researchcommons.org This involves pre-neutralizing a purified solution of monoammonium phosphate with sodium carbonate, followed by drying at specific temperatures to yield different hydrated forms of the salt. researchcommons.org The purity and individuality of these synthesized compounds are typically confirmed using analytical techniques such as X-ray diffraction, IR spectroscopy, and thermogravimetry. researchcommons.org

The development of advanced materials has also led to the availability of sodium ammonium phosphate in various forms, including high-purity powders, submicron particles, and nanopowders, catering to specialized applications in material fabrication. nanochemazone.com While specific synthesis routes for nanopowder forms of SAP are proprietary, related research on nanosized ammonium polyphosphate demonstrates preparation via reactions involving ammonium dihydrogen phosphate and urea, indicating that synthesis of nano-scale phosphate compounds is an active area of materials science. researchgate.net

Applications in Advanced Water Treatment Processes for Impurity Remediation

The principles underlying the formation of ammonium phosphate salts are central to advanced water treatment strategies aimed at remediating impurities, specifically excess nitrogen and phosphorus. Nutrient pollution from sources like agricultural runoff and industrial wastewater can lead to eutrophication in water bodies. repec.org The removal of ammonium and phosphate ions is often achieved by inducing their precipitation into a solid, recoverable form. mdpi.com

One of the most studied applications is the precipitation of struvite (magnesium ammonium phosphate), a compound chemically analogous to sodium ammonium phosphate. This process involves adding a magnesium source to wastewater containing high concentrations of ammonium and phosphate, causing them to precipitate out of the solution as struvite. mdpi.com Research has compared various methods to facilitate this precipitation, including chemical precipitation (CP) and batch and continuous electrocoagulation (BEC and CEC), where a magnesium anode provides the necessary ions. mdpi.com

These techniques have shown high efficiency in removing both phosphate and ammonium from synthetic and authentic wastewater. For instance, in one study, the BEC process achieved a phosphate removal rate of up to 93.6% and an ammonium removal rate of 79.4% in synthetic water. mdpi.com Other innovative approaches use advanced membranes embedded with inorganic particles designed for the specific uptake of phosphate and ammonium. utoronto.ca In one such system, membranes captured 100% of phosphate and 84% of ammonium from synthetic wastewater, demonstrating the potential for nutrient recovery and reuse in applications like fertilizers. utoronto.ca

The following table summarizes the nutrient removal efficiencies from various advanced water treatment studies.

Table 1: Nutrient Removal Efficiencies in Water Treatment

| Treatment Method | Target Impurity | Removal Efficiency (%) | Water Type | Source |

|---|---|---|---|---|

| Batch Electrocoagulation (BEC) | Phosphate | 93.6 | Synthetic | mdpi.com |

| Batch Electrocoagulation (BEC) | Ammonium | 79.4 | Synthetic | mdpi.com |

| Continuous Electrocoagulation (CEC) | Phosphate | 74.5 | Synthetic | mdpi.com |

| Continuous Electrocoagulation (CEC) | Ammonium | 51.5 | Synthetic | mdpi.com |

| Chemical Precipitation (CP) | Phosphate | 71.6 | Synthetic | mdpi.com |

| Chemical Precipitation (CP) | Ammonium | 62.5 | Synthetic | mdpi.com |

| Advanced Membranes | Phosphate | 100 | Synthetic | utoronto.ca |

| Advanced Membranes | Ammonium | 84 | Synthetic | utoronto.ca |

| Modified Zeolite | Phosphate | 93.9 | Wastewater | repec.org |

| Modified Zeolite | Ammonium | 73 | Wastewater | repec.org |

Investigation of Co-adsorption Phenomena with Emerging Environmental Contaminants

The simultaneous removal of ammonium and phosphate from contaminated water is a significant area of environmental research. Studies have investigated the co-adsorption of these ions onto various low-cost and modified materials, revealing complex interaction phenomena. Adsorption is a process where ions bind to the surface of a solid material, removing them from the liquid phase.

Research using materials such as waste building sludges and biochar has shown promising results for the simultaneous capture of ammonium and phosphate. mdpi.comnih.gov In one study, Fe-modified sludge from technical stone production was effective in adsorbing phosphate with over 99% efficiency, although ammonium adsorption was less efficient at under 60%. mdpi.comresearchgate.net

Another study investigating a low-cost biochar derived from nut residue found that the co-adsorption of ammonium and phosphate, along with other ions like strontium and arsenate, was highly effective. ijesd.orgresearchgate.net A key finding was that the uptake of each ion increased significantly when they were all present in the solution together, suggesting a synergistic effect rather than competition for the same adsorption sites. ijesd.orgresearchgate.net The potential mechanisms for this co-adsorption included chemical complexation, electrostatic attraction, and mineral surface precipitation. ijesd.orgresearchgate.net

The efficiency of these adsorbent materials is often quantified by their maximum adsorption capacity, as described by isotherm models like the Langmuir and Freundlich models.

Table 2: Co-adsorption Capacities for Ammonium and Phosphate on Various Adsorbents

| Adsorbent Material | Adsorbed Ion | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Source |

|---|---|---|---|---|

| Nut Residue Biochar | Ammonium | 50.3 | Freundlich | ijesd.orgresearchgate.net |

| Nut Residue Biochar | Phosphate | 121 | Freundlich | ijesd.orgresearchgate.net |

| Modified Sludge Biochar (MgSBC-0.5(@Al)) | Ammonia (B1221849) Nitrogen (NH₄⁺-N) | 65.19 | Langmuir | nih.gov |

| Modified Sludge Biochar (MgSBC-0.5(@Al)) | Phosphate Phosphorus (PO₄³⁻-P) | 92.10 | Langmuir | nih.gov |

| Fe-Modified Bentonite (f-MB) | Ammonium (NH₄⁺-N) | 168.5 | Langmuir | nih.gov |

| Fe-Modified Bentonite (f-MB) | Phosphate | 26.13 | Langmuir | nih.gov |

These studies highlight that the principles of co-adsorption are critical for developing effective, multi-functional materials for the remediation of complex waste streams containing multiple contaminants.

Future Research Trajectories and Interdisciplinary Opportunities

Innovative Synthetic Routes for Tailored Phosphate (B84403) Materials

The development of advanced materials hinges on the ability to control their synthesis to achieve specific, tailored properties. Future research into ammonium (B1175870) sodium phosphate and related materials will focus on moving beyond traditional precipitation methods towards more sophisticated synthetic strategies.

One promising avenue is the use of unconventional precursors and reaction media. For instance, research has demonstrated the synthesis of sodium ammonium hydrogen phosphate from purified extraction phosphoric acid, a byproduct of the fertilizer industry. researchcommons.org This approach not only provides a value-added product from industrial waste but also opens up possibilities for controlling crystal morphology and purity by managing the impurity profile of the starting acid. Another innovative route involves reacting ammonium phosphate with sodium chloride, allowing for crystallization control by adjusting parameters like pH and temperature. google.com

Future explorations could delve into solvothermal and hydrothermal methods, which have been successful in creating open-framework metal phosphates. researchgate.net Applying these techniques to the ammonium-sodium-phosphate system could yield novel crystalline structures with controlled porosity, potentially useful in catalysis or separation technologies. The use of organophosphates as a phosphorus source, in place of phosphoric acid, represents another novel strategy that could lead to new framework structures. researchgate.net

Furthermore, template-free synthesis methods are gaining traction for creating mesoporous materials. acs.org Research in this area could focus on developing simple, environmentally friendly, template-free routes to produce amorphous or crystalline ammonium sodium phosphate materials with high surface areas for adsorption or catalytic applications. A recent innovation in phosphate synthesis involves a two-step process that bypasses the use of white phosphorus, offering a more direct and energy-efficient value chain. innovations-report.com Adapting such energy-efficient processes for mixed salts like ammonium sodium phosphate is a key goal for sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Routes for Phosphate Materials

| Synthetic Route | Precursors | Key Advantages | Potential for Tailoring |

|---|---|---|---|

| Conventional Precipitation | Monoammonium phosphate, Sodium Carbonate google.com | Simple, scalable process. | Control over crystal size via temperature and pH. |

| Byproduct Valorization | Purified Extraction Phosphoric Acid, Ammonia (B1221849), Sodium Carbonate researchcommons.org | Utilizes industrial waste, potentially lower cost. | Purity and morphology depend on precursor purification. |

| Solvothermal/Hydrothermal | Metal salts, Organophosphates researchgate.net | Access to novel open-framework structures, high crystallinity. | High control over porosity and framework architecture. |

| Template-Free Synthesis | Titanium alkoxides, Phosphoric acid, Urea acs.org | Environmentally friendly, avoids template removal steps. | Creates mesoporous materials with high surface area. |

| Vapor Deposition | Sodium Hypophosphite nih.gov | Fabrication of thin films and decorated nanostructures. | Precise control over coating thickness and composition. |

Exploration of Novel Catalytic and Sorptive Applications

The presence of both acidic (NH₄⁺) and basic (HPO₄²⁻) sites, along with exchangeable cations, makes ammonium sodium phosphate and related materials intriguing candidates for catalysis and sorption. Future research is expected to build on preliminary findings to explore a wider range of applications.

In catalysis, ammonium phosphates supported on nanomaterials have shown significant promise. For example, nano α-Al₂O₃ supported ammonium dihydrogen phosphate has been developed as a novel, efficient, and reusable heterogeneous catalyst for the synthesis of complex organic molecules like tetrahydrobenzo[b]pyrans. rsc.org Future work could explore modifying this catalyst system by incorporating sodium to tune its acidic/basic properties and enhance its catalytic activity or selectivity for other important organic transformations. Additionally, ammonium phosphate has been used to modify silver phosphate (Ag₃PO₄) to create a more efficient photocatalyst for degrading organic dyes under visible light. frontiersin.org This opens the door to designing novel ammonium sodium phosphate-based photocatalysts for environmental remediation or solar fuel production.

The field of sorption is another area ripe for exploration. Modified natural materials like zeolites and bentonites have been extensively studied for the simultaneous removal of ammonium and phosphate from wastewater to combat eutrophication. upc.edumdpi.comupc.edunih.gov Research into synthetic ammonium sodium phosphate sorbents, particularly those with high surface areas and controlled porosity, is a logical next step. These materials could offer higher selectivity and capacity. For instance, novel zeolite adsorbents prepared from spent fluid catalytic catalysts have been shown to effectively adsorb both ammonium and phosphate ions. e3s-conferences.org The mechanisms involve ion exchange for ammonium and ligand exchange for phosphate, suggesting that a material containing both sodium and ammonium ions could be optimized for this dual function. e3s-conferences.org

Biochar derived from phytoremediation plants has also proven to be a promising sorbent for both nitrogen and phosphorus. researchgate.net Investigating the impregnation of biochar with ammonium sodium phosphate could create enhanced, slow-release fertilizers that also act as soil amendments.

In-depth Mechanistic Studies in Complex Biological and Ecological Systems

Understanding the fundamental role of phosphate compounds in biological and ecological systems is crucial, and ammonium sodium phosphate can serve as a model for studying these complex interactions.

A fascinating area of future research is prebiotic chemistry. Phosphates are essential for life, forming the backbone of DNA and RNA and driving cellular energy metabolism. nih.gov Studies have suggested that ammonium phosphates, such as in the mineral struvite (MgNH₄PO₄·6H₂O), could have played a key role in the phosphorylation of nucleosides on early Earth. nih.gov In-depth mechanistic studies could explore how the presence of both sodium and ammonium cations influences these prebiotic phosphorylation reactions, potentially revealing selective catalytic or structural roles in the origins of life. nih.govnih.gov

In ecology, the fate of ammonium phosphate-based fertilizers is a significant concern. youtube.com These fertilizers are a major source of both nitrogen and phosphorus in agriculture, but their impact on nutrient cycling is not fully understood. youtube.com Large-scale, long-term experiments have shown that high ammonium loading in aquatic ecosystems can paradoxically stimulate the release of phosphorus from lake sediments, exacerbating eutrophication. researchgate.net Future research should focus on the precise biogeochemical mechanisms involved, investigating how the Na⁺/NH₄⁺ ratio at the sediment-water interface influences microbial activity, redox conditions, and mineral dissolution, thereby controlling phosphorus dynamics.

In biotechnology, ammonium sodium phosphate is used as a component in bacterial growth media. sigmaaldrich.com Mechanistic studies could investigate how varying the sodium-to-ammonium ratio affects microbial metabolism, enzyme activity, and the production of valuable biopolymers like polyhydroxyalkanoates. sigmaaldrich.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of phosphate materials necessitates a combined experimental and computational approach to fully elucidate their structure-property relationships. This synergy is a critical future research trajectory.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the properties of materials. For example, combined computational and experimental studies on phosphate-based materials for batteries have successfully identified preferred sites for ion occupation and understood voltage curve features. mit.edu Similar approaches can be applied to ammonium sodium phosphate to predict novel crystal structures, determine ion mobility, and understand electronic properties.

In the realm of surface science and catalysis, DFT calculations can model the adsorption of molecules onto phosphate surfaces. This has been used to study the interaction between phosphate ions and graphene-based sensors, where calculations of adsorption energies and changes in electrical conductivity were later confirmed by experimental results. nih.govnih.gov This integrated approach can be used to screen potential catalytic applications for ammonium sodium phosphate, predicting reaction pathways and activation energies before undertaking extensive laboratory work.

Spectroscopic analysis is another area where this synergy is powerful. Experimental techniques like X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural information. researchcommons.orgnih.govsemanticscholar.org Computational models can predict the spectroscopic signatures (e.g., NMR chemical shifts) for proposed structures, allowing for a much more confident interpretation of experimental data. nih.gov This combined methodology will be essential for characterizing novel synthetic materials and for conducting in-depth mechanistic studies of catalytic and sorption processes at the molecular level.

Table 2: Synergistic Methodologies for Phosphate Research

| Research Area | Computational Method | Experimental Technique | Combined Insight |

|---|---|---|---|

| New Materials Synthesis | DFT, Molecular Dynamics ucl.ac.uk | XRD, Thermal Analysis researchcommons.org | Prediction of stable crystal structures and validation of synthesized phases. |

| Catalysis | DFT (Activation Energy Calculation) | Reaction kinetics, In-situ Spectroscopy | Elucidation of reaction mechanisms at the molecular level. |

| Sorption Studies | Quantum Mechanics (Adsorption Energy) semanticscholar.org | Isotherm analysis, FTIR, XPS semanticscholar.org | Understanding surface binding sites and sorption mechanisms. |

| Electrochemical Properties | First-principles calculations mit.edu | Cyclic Voltammetry, Electrochemical Impedance Spectroscopy | Linking crystallographic and electronic structure to electrochemical performance. mit.edu |

| Spectroscopic Characterization | DFT (NMR/IR Spectra Prediction) nih.gov | Solid-State NMR, FTIR Spectroscopy nih.gov | Accurate assignment of spectral features to specific atomic environments. |

Q & A

Q. What are the standard synthesis methods for ammonium sodium phosphate salts, and how does pH control influence their crystallinity?

Methodological Answer: Ammonium sodium phosphate salts are typically synthesized via precipitation by reacting phosphoric acid with ammonium and sodium hydroxides or chlorides under controlled pH. For example, (NH₄)₃PMo₁₂O₄₀ salts are precipitated by adjusting the pH to 4 using hydrochloric acid, ensuring the formation of stable Keggin-type structures . Lower pH (<1) favors anhydrous salts, while higher pH (1–7) may yield lacunary compounds like (NH₄)₇PMo₁₁O₃₉, which have higher ammonium content and acidity .

Key Factors:

- pH Range: Dictates anion structure (e.g., Keggin vs. lacunary).

- Precipitation Agents: HCl or HNO₃ for controlled ion exchange.

Q. Table 1: pH-Dependent Structural Properties

| pH | Product | Surface Area (m²/g) | Acidity (mmol/g) |

|---|---|---|---|

| 1 | (NH₄)₃PMo₁₂O₄₀ (Keggin) | 80–120 | 0.8–1.2 |

| 4 | (NH₄)₇PMo₁₁O₃₉ (Lacunary) | 150–200 | 1.5–2.0 |

Q. How can titration methods determine the acid-base properties of ammonium phosphate salts?

Methodological Answer: Titration with methyl orange or methyl red indicators distinguishes free acid/base content in salts. For ammonium nitrate (a weak base/strong acid salt), methyl orange (pH 3.1–4.4) detects residual acidity due to NH₄⁺ hydrolysis, while methyl red (pH 4.4–6.3) identifies neutral salts . For sodium phosphates, back-titration with HCl quantifies Na₂O content, revealing the degree of protonation (e.g., NaH₂PO₄ vs. Na₂HPO₄) .

Procedure:

Dissolve salt in deionized water.

Titrate with 0.1M HCl/NaOH using indicator.

Calculate equivalence points to infer NH₄⁺/Na⁺ ratios.

Advanced Research Questions

Q. How can the catalytic activity of ammonium phosphomolybdate salts be enhanced for dehydration reactions?

Methodological Answer: Mixed ammonium salts (e.g., (NH₄)ₓSbPMo₁₂O₄₀) are synthesized by substituting NH₄⁺ with Sb³⁺, Bi³⁺, or Sn²⁺ to increase acid site density. Characterization via ³¹P NMR and BET surface area analysis confirms higher Brønsted acidity (e.g., 1.8 mmol/g for SbPMo₁₂ vs. 1.2 mmol/g for pure NH₄⁺ salt) . Catalytic testing in isopropanol dehydration shows 90% conversion to diisopropyl ether at 200°C for SbPMo₁₂ vs. 70% for unmodified salts .

Optimization Strategies:

- Metal Substitution: Use SbCl₃/BiCl₃ in synthesis.

- Thermal Stability: Calcination at 300°C to prevent structural collapse.

Q. Table 2: Catalytic Performance of Modified Salts

| Catalyst | Acid Sites (mmol/g) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| (NH₄)₃PMo₁₂O₄₀ | 1.2 | 70 | 85 |

| (NH₄)ₓSbPMo₁₂O₄₀ | 1.8 | 90 | 92 |

Q. What mechanisms explain the enhanced ammonium adsorption by phosphoric acid-activated biochar?

Methodological Answer: Phosphoric acid activation modifies biochar’s surface by increasing oxygen-rich functional groups (e.g., -COOH, -OH) and pore volume. Corncob biochar (CCB) activated with H₃PO₄ (P-CCB) shows a 54% increase in NH₄⁺ adsorption capacity (Qₑ = 6.88 mg/g) compared to raw CCB (Qₑ = 4.47 mg/g) due to higher O/C ratios (0.32 vs. 0.18) . Pseudo-second-order kinetics (R² > 0.99) best describe the chemisorption-driven process .

Activation Protocol:

Impregnate biochar with 50% H₃PO₄.

Pyrolyze at 500°C under N₂.

Wash with DI water to remove excess acid.

Q. Table 3: Adsorption Kinetics of Activated Biochar

| Biochar Type | Qₑ,exp (mg/g) | Pseudo-Second-Order R² |

|---|---|---|

| Raw CCB | 4.47 | 0.992 |

| P-CCB | 6.88 | 0.998 |

| H-CCB (H₂O₂) | 6.61 | 0.997 |

Q. How do safety assessments for ammonium phosphate salts align with cosmetic research guidelines?

Methodological Answer: The Cosmetic Ingredient Review (CIR) evaluates ammonium phosphate salts as pH adjusters and buffers. Safety protocols require:

- Irritancy Testing: Rabbit skin assays for acute toxicity.

- Concentration Limits: <5% in formulations to avoid alkalinity .

- Impurity Profiling: ICP-MS to detect heavy metals (e.g., As, Pb) below 1 ppm .

Q. What analytical techniques characterize the structural stability of ammonium phosphate salts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.